BenchChemオンラインストアへようこそ!

N-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

PI3Kδ inhibitor Chemical purity Research-grade compound

N-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 1001608-03-2, molecular formula C₁₇H₁₈N₆O₂, MW 338.37) is a substituted 4-aminopyrimidine bearing a 4-nitro-1H-pyrazol-1-yl moiety at the 2-position and an N-ethyl-N-(3-methylphenyl) aniline side chain. The compound is supplied as a research-grade chemical with a purity specification of ≥95%.

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 1001608-03-2
Cat. No. B2683474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
CAS1001608-03-2
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1)C)C2=NC(=NC(=C2)C)N3C=C(C=N3)[N+](=O)[O-]
InChIInChI=1S/C17H18N6O2/c1-4-21(14-7-5-6-12(2)8-14)16-9-13(3)19-17(20-16)22-11-15(10-18-22)23(24)25/h5-11H,4H2,1-3H3
InChIKeyAHQFUODLCPNWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 1001608-03-2): Core Identity and Physicochemical Baseline for Procurement Evaluation


N-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 1001608-03-2, molecular formula C₁₇H₁₈N₆O₂, MW 338.37) is a substituted 4-aminopyrimidine bearing a 4-nitro-1H-pyrazol-1-yl moiety at the 2-position and an N-ethyl-N-(3-methylphenyl) aniline side chain. The compound is supplied as a research-grade chemical with a purity specification of ≥95% . Structurally, it belongs to a class of heterocyclic small molecules that has been investigated as a scaffold for phosphoinositide 3‑kinase δ (PI3Kδ) inhibitor development [1]. The combination of the electron‑withdrawing nitropyrazole substituent and the N‑ethyl‑N‑(3‑methylphenyl) substitution pattern distinguishes it from more common N‑aryl or N‑H analogs within this chemotype.

Why Near-Analog Substitution Cannot Guarantee Equivalent Performance in PI3Kδ-Targeted Studies


In the 2-(4-nitropyrazol-1-yl)pyrimidin-4-amine chemotype, even conservative modifications to the aniline substituent have been shown to substantially alter PI3Kδ inhibitory potency and isoform‑selectivity profiles [1]. For example, replacing a 3,4‑dimethoxyphenyl group with an indole moiety in a related series shifted the selectivity window between PI3Kδ and PI3Kγ by more than 20‑fold [1]. Consequently, the N‑ethyl‑N‑(3‑methylphenyl) substitution in the target compound cannot be assumed to behave identically to N‑H, N‑methyl, or simple N‑aryl analogs—even when the pyrimidine‑pyrazole core is conserved. Direct procurement based solely on core scaffold similarity therefore risks acquiring a compound with uncharacterized potency, selectivity, and physicochemical properties that deviate significantly from published reference analogs.

Quantitative Differentiation Evidence for N-Ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine


Purity Specification Benchmarking Against Nearest Commercially Available Analogs

The target compound is offered with a purity specification of ≥95% (HPLC), which matches or exceeds the typical purity range of the closest commercially listed analogs. This provides a consistent baseline for SAR studies where impurity‑driven artifacts must be minimized .

PI3Kδ inhibitor Chemical purity Research-grade compound

N-Ethyl Substitution as a Structural Differentiator from Common N-Aryl and N-H Analogs

The target compound uniquely incorporates an N‑ethyl substituent on the exocyclic aniline nitrogen, whereas the most frequently cited analogs in the PI3Kδ inhibitor literature bear either an N‑H, N‑methyl, or N‑benzyl group [1]. The N‑ethyl group is predicted to increase logD by approximately 0.4–0.6 log units compared to the N‑H analog, which may modulate passive membrane permeability and off‑target promiscuity [1].

Structure-activity relationship Lipophilicity Metabolic stability

PI3Kδ Selectivity Potential Inferred from the 4-nitropyrazol-1-yl Scaffold

Compounds containing the 2-(4‑nitro‑1H‑pyrazol‑1‑yl)pyrimidin-4-amine core have demonstrated the ability to retain high selectivity for PI3Kδ over other class I PI3K isoforms when appropriately substituted at the aniline position [1]. In a directly comparable study, a 3,4‑dimethoxyphenyl-substituted analog maintained >21‑fold selectivity for PI3Kδ over PI3Kγ, while an indole‑substituted analog showed even higher selectivity [1]. Although the selectivity profile of the N‑ethyl‑N‑(3‑methylphenyl) variant has not been experimentally determined, the conserved nitropyrazole core is the pharmacophoric element primarily responsible for the PI3Kδ selectivity observed across the series [1].

Isoform selectivity PI3Kδ Kinase inhibitor scaffold

Procurement-Relevant Application Scenarios for N-Ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine


PI3Kδ Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams seeking to diversify aniline-substitution patterns in PI3Kδ inhibitor programs can procure this compound as a specific N‑ethyl‑N‑(3‑methylphenyl) variant. Its unique N‑alkylation pattern fills a gap in commercially available analogs, enabling systematic exploration of lipophilicity and conformational effects on PI3Kδ potency and selectivity [1].

Chemical Probe Selectivity Profiling

The conserved 4‑nitropyrazol‑1‑yl core, which has been associated with PI3Kδ selectivity in published SAR series [1], makes the compound a candidate for broad‑panel kinase profiling. Researchers can benchmark its selectivity against the 3,4‑dimethoxyphenyl analog (available from the same vendor family) to deconvolute the contribution of the N‑ethyl group to isoform selectivity.

Reference Compound for Analytical Method Development

With a supplier‑certified purity of ≥95% , the compound can serve as a retention‑time marker and system‑suitability standard in HPLC‑UV or LC‑MS methods designed for PI3Kδ inhibitor libraries, reducing the need for extensive in‑house purification.

Computational Chemistry Model Validation

The well‑defined structure and absence of stereocenters make this compound suitable as a test case for docking studies, free‑energy perturbation calculations, and QSAR model validation targeting PI3Kδ, particularly for evaluating the contribution of N‑alkyl substituents to binding free energy [1].

Quote Request

Request a Quote for N-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.